molecular formula C25H30N4O5 B4473069 4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone

4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone

Cat. No.: B4473069
M. Wt: 466.5 g/mol
InChI Key: HKPIOMNNSQPCOF-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2(1H)-pyrazinone core, a six-membered heterocyclic ring with two nitrogen atoms. Key substituents include:

  • 3-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}: A 2-oxoethyl chain at position 3, terminating in a 4-(4-methoxyphenyl)piperazinyl group. This moiety is critical for receptor interactions, particularly with serotonin (5-HT) or adrenergic receptors, as methoxy groups enhance selectivity and solubility .

The compound’s design aligns with medicinal chemistry strategies targeting central nervous system (CNS) receptors, leveraging arylpiperazine motifs for improved pharmacokinetics and binding affinity .

Properties

IUPAC Name

4-(2-methoxybenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-33-19-9-7-18(8-10-19)27-13-15-28(16-14-27)23(30)17-21-24(31)26-11-12-29(21)25(32)20-5-3-4-6-22(20)34-2/h3-10,21H,11-17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPIOMNNSQPCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

4-(2-Methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Core Variations
Compound Core Structure Piperazine Substituent Key Functional Groups Reported Activity References
Target Compound Tetrahydro-2(1H)-pyrazinone 4-(4-Methoxyphenyl) 2-Methoxybenzoyl, 2-oxoethyl Potential 5-HT1A antagonism
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one Piperazin-2-one Phenyl 4-Methoxybenzoyl, 2-oxoethyl Unreported (structural analog)
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) Piperazine 2-Methoxyphenyl Iodobenzamido, pyridinyl 5-HT1A receptor antagonism
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives Pyridazinone 2-Fluorophenyl Acetohydrazide, benzalhydrazone Anticonvulsant, antimicrobial
F2-7i (Piperazinone phenylalanine derivative) Piperazinone 3,5-Difluorophenyl Difluorophenyl, cyclopropanecarboxamide Protease inhibition
2-(1H-Benzimidazol-2-yl)-4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone Pyridazinone None (4-methoxyphenyl on core) Benzimidazolyl Unreported (structural hybrid)
2.2 Key Findings from Comparative Analysis

Impact of Piperazine Substituents: The 4-methoxyphenyl group on the target compound’s piperazine enhances selectivity for serotonin receptors compared to phenyl () or 2-fluorophenyl () analogs. Methoxy groups improve solubility and may reduce metabolic clearance via cytochrome P450 enzymes .

Core Structure Influence: Tetrahydro-2(1H)-pyrazinone vs. piperazin-2-one: The saturation in the pyrazinone core may confer conformational rigidity, affecting receptor binding kinetics compared to unsaturated analogs . Pyridazinone derivatives () exhibit distinct electronic profiles due to their planar, aromatic cores, often associated with anticonvulsant or antimicrobial activities .

Biological Activity Trends: Arylpiperazine derivatives with electron-donating groups (e.g., methoxy) show higher affinity for 5-HT1A receptors, as seen in p-MPPI and the target compound .

2.4 Pharmacokinetic and Toxicity Considerations
  • Metabolism: Methoxy groups are prone to O-demethylation, generating phenolic metabolites (e.g., ’s DX-CA-[S2200]), which may require glucuronidation for excretion .
  • Toxicity : Piperazine-containing compounds often exhibit dose-dependent CNS effects; however, the 4-methoxyphenyl substitution in the target compound may mitigate this via enhanced receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone
Reactant of Route 2
Reactant of Route 2
4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone

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